
N-(3-(4-bromofenoxi)propil)ciclopropanamina
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-(3-(4-bromophenoxy)propyl)cyclopropanamine consists of a cyclopropane ring attached to a propyl chain, which is further connected to a bromophenoxy group. The InChI code for a similar compound is provided , which might give some insights into its structure.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-(4-bromophenoxy)propyl)cyclopropanamine are not fully detailed in the retrieved data. It is known that it has a molecular weight of 270.17 g/mol. More specific properties like melting point, boiling point, and density would require further experimental determination .Mecanismo De Acción
The mechanism of action of N-(3-(4-bromophenoxy)propyl)cyclopropanamine(3-(4-bromophenoxy)propyl)cyclopropanamine is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
N-(3-(4-bromophenoxy)propyl)cyclopropanamine(3-(4-bromophenoxy)propyl)cyclopropanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation and pain. It has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. In addition, it has been shown to have antioxidant and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-(4-bromophenoxy)propyl)cyclopropanamine(3-(4-bromophenoxy)propyl)cyclopropanamine has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it safe to use in a variety of experiments. Additionally, it is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and solid. However, it is also relatively unstable and can decompose over time, which can limit its usefulness in certain experiments.
Direcciones Futuras
N-(3-(4-bromophenoxy)propyl)cyclopropanamine(3-(4-bromophenoxy)propyl)cyclopropanamine has a wide range of potential future applications in both research and industry. One potential application is in the development of new drugs for the treatment of various diseases, such as cancer and diabetes. Additionally, it could be used in the synthesis of compounds with potential applications in the treatment of inflammation and pain. Finally, it could be used in the synthesis of compounds with potential applications in the regulation of blood pressure and vascular tone.
Aplicaciones Científicas De Investigación
Actividad Antiulcerosa
Este compuesto ha sido estudiado por su potencial en el tratamiento de úlceras. Exhibe propiedades que podrían convertirlo en un candidato para medicamentos antiulcerosos, particularmente debido a su acción citoprotectora . La estructura del compuesto es similar a la de otros compuestos de jaula como el cubano y el homocubano, que han mostrado una potente actividad antiulcerosa con una buena capacidad citoprotectora en modelos animales .
Agente Citoprotector
Las propiedades citoprotectoras de N-(3-(4-bromofenoxi)propil)ciclopropanamina sugieren su uso como agente protector contra el daño celular en el tracto gastrointestinal. Esto podría ser particularmente útil en condiciones donde el revestimiento mucoso está expuesto a irritantes o sustancias dañinas .
Potencia Antagonista del Receptor H2
Los estudios in vitro indican que este compuesto tiene una potencia antagonista del receptor H2 comparable a la ranitidina . Esto sugiere su posible aplicación en la reducción de la secreción de ácido en el estómago, lo que es beneficioso para el tratamiento de afecciones como la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas .
Síntesis de Compuestos de Jaula Altamente Tensión
El proceso de síntesis de This compound implica la creación de compuestos de jaula altamente tensos. Estos compuestos tienen características estructurales únicas que podrían ser de interés en la ciencia de los materiales para crear nuevos tipos de polímeros u otros materiales avanzados .
Potencial Antagonista del Receptor H2
Si bien el compuesto ha mostrado una potencia antagonista del receptor H2 in vitro, no inhibió la secreción de ácido estimulada por la histamina in vivo en el modelo de rata con fístula gástrica cuando se administró por vía oral . Esto sugiere una posible acción selectiva que podría investigarse más a fondo para terapias dirigidas.
Estudios de Relación Estructura-Actividad
La estructura del compuesto permite la exploración de relaciones estructura-actividad (SAR). Comprender el SAR puede ayudar en el diseño de medicamentos más efectivos con menos efectos secundarios al identificar qué partes de la molécula son esenciales para su actividad .
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(4-bromophenoxy)propyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOUGAEHQUTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCCOC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)
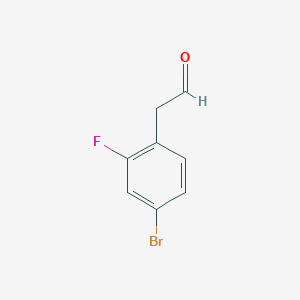
![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)
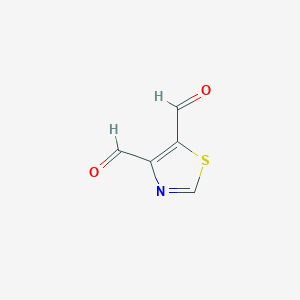
![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)

![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)
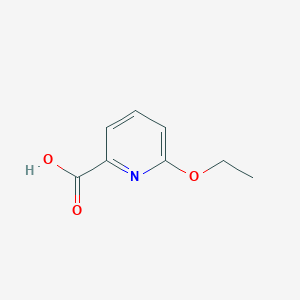
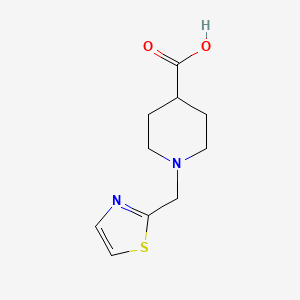
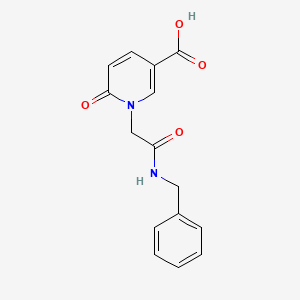
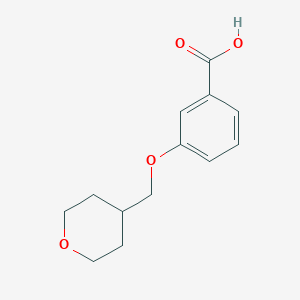
![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)